

R1498: A Comparative Guide to its Kinase Specificity and Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **R1498**

Cat. No.: **B15494717**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor **R1498** with the established multi-kinase inhibitor, sorafenib. The information presented is based on publicly available experimental data, offering an objective overview of their respective selectivity and specificity profiles to aid in research and drug development decisions.

Executive Summary

R1498 is a potent, orally active multi-kinase inhibitor that primarily targets pathways involved in angiogenesis and mitosis.^{[1][2]} Its unique kinase inhibition profile demonstrates a balance between efficacy and tolerability, showing superior performance over sorafenib in preclinical models of hepatocellular carcinoma (HCC) and gastric cancer (GC).^{[1][2]} This guide details the quantitative kinase inhibition data for **R1498** and sorafenib, outlines the experimental methodologies used for their characterization, and visualizes the key signaling pathways affected.

Data Presentation: Kinase Inhibition Profile

The following tables summarize the quantitative data for the kinase inhibition profiles of **R1498** and sorafenib.

Table 1: **R1498** Kinase Inhibition Profile

Target Kinase	Method	IC50 / Kd (nM)	Reference
VEGFR2	Z-lyte	25 ± 6	[1][2]
Aurora A	Z-lyte	67 ± 4	[1][2]
Aurora B	Z-lyte	167 ± 13	[1][2]
ABL1 (E255K)	KINOMEScan	13	[1]
ABL1 (non-phosphorylated)	KINOMEScan	22	[1]
CAMK1D	KINOMEScan	150	[1]
CAMK2A	KINOMEScan	140	[1]
CAMK2B	KINOMEScan	120	[1]
CAMK2D	KINOMEScan	120	[1]
CAMK2G	KINOMEScan	120	[1]
CHEK2	KINOMEScan	110	[1]
CSF1R	KINOMEScan	66	[1]
DDR1	KINOMEScan	120	[1]
FLT3	KINOMEScan	72	[1]
FLT4 (VEGFR3)	KINOMEScan	23	[1]
GAK	KINOMEScan	130	[1]
KIT	KINOMEScan	44	[1]
LCK	KINOMEScan	160	[1]
LYN	KINOMEScan	180	[1]
MAPK14 (p38a)	KINOMEScan	170	[1]
PDGFRB	KINOMEScan	48	[1]
RET	KINOMEScan	26	[1]
SRC	KINOMEScan	190	[1]

TRKA (NTRK1)	KINOMEscan	40	[1]
TRKB (NTRK2)	KINOMEscan	32	[1]
TRKC (NTRK3)	KINOMEscan	28	[1]

Note: The KINOMEscan® data represents kinases with a dissociation constant (Kd) of less than 0.2 μ M as reported in the source publication.[1]

Table 2: Sorafenib Kinase Inhibition Profile

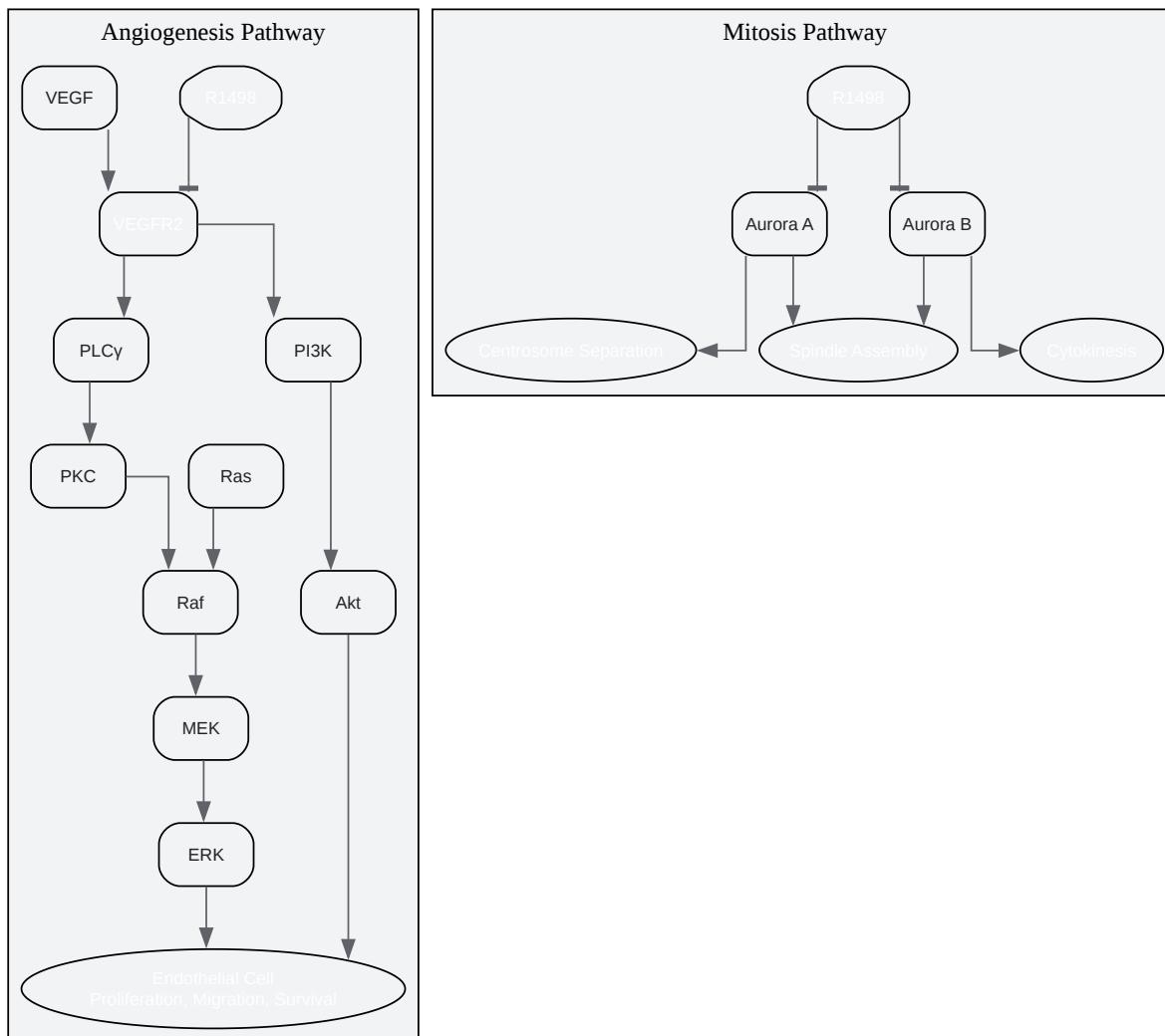
Target Kinase	IC50 (nM)
Raf-1	6
B-Raf	22
B-Raf (V600E)	38
VEGFR-1	26
VEGFR-2	90
VEGFR-3	20
PDGFR- β	57
c-Kit	68
Flt-3	58
RET	43

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

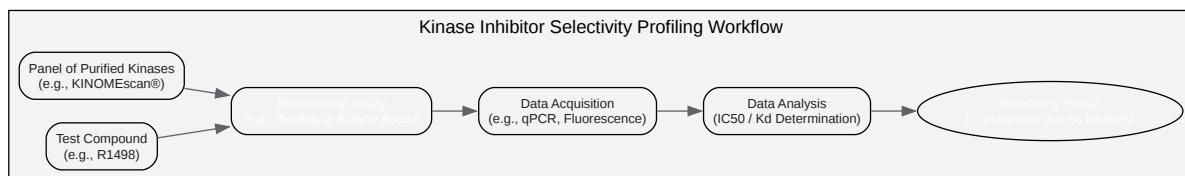
Kinase Inhibition Assays

KINOMEscan® Profiling


The kinase selectivity of **R1498** was determined using the KINOMEscan® platform (DiscoverX). This method is a competition-based affinity binding assay. The kinase of interest is tagged with a DNA label and incubated with an immobilized ligand that binds to the active site. The test compound (**R1498**) is added to the reaction. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. The results are reported as the dissociation constant (Kd), which reflects the binding affinity of the compound to the kinase.

Z-lyte™ Kinase Assay

The inhibitory activity of **R1498** against specific kinases such as VEGFR2, Aurora A, and Aurora B was determined using the Z-lyte™ kinase assay (Invitrogen). This assay is based on fluorescence resonance energy transfer (FRET). A synthetic peptide substrate is phosphorylated by the kinase in the presence of ATP. A development reagent containing a site-specific protease is then added, which cleaves the phosphorylated substrate, disrupting the FRET and leading to a change in the fluorescence emission ratio. The inhibitory effect of the compound is determined by measuring the extent of substrate phosphorylation in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.


Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways targeted by **R1498** and a typical experimental workflow for assessing kinase inhibitor selectivity.

[Click to download full resolution via product page](#)

Caption: Signaling pathways targeted by **R1498**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for kinase selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Small Molecule R1498 as a Well-Tolerated and Orally Active Kinase Inhibitor for Hepatocellular Carcinoma and Gastric Cancer Treatment via Targeting Angiogenesis and Mitosis Pathways | PLOS One [journals.plos.org]
- 2. Small Molecule R1498 as a Well-Tolerated and Orally Active Kinase Inhibitor for Hepatocellular Carcinoma and Gastric Cancer Treatment via Targeting Angiogenesis and Mitosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [R1498: A Comparative Guide to its Kinase Specificity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15494717#r1498-specificity-and-selectivity-profile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com